molecular formula C23H26N2O3 B7699027 N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide

Cat. No. B7699027
M. Wt: 378.5 g/mol
InChI Key: WHRVPRNTFSSIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism of Action

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins involved in cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these other proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It has been found to induce the expression of proteins involved in apoptosis, as well as proteins involved in the regulation of cell cycle progression. This compound has also been shown to inhibit the expression of proteins involved in angiogenesis, which is the process of new blood vessel formation that is important in tumor growth.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its potential use in cancer treatment. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective HSP90 inhibitors. Another area of interest is the study of the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to understand the safety and efficacy of this compound in humans, and clinical trials are needed to evaluate its potential as a cancer treatment.

Synthesis Methods

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is followed by a reduction reaction and an amidation reaction. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.

properties

IUPAC Name

N-butyl-2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-4-5-13-25(23(27)19-11-6-7-12-20(19)28-3)15-18-14-17-10-8-9-16(2)21(17)24-22(18)26/h6-12,14H,4-5,13,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRVPRNTFSSIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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